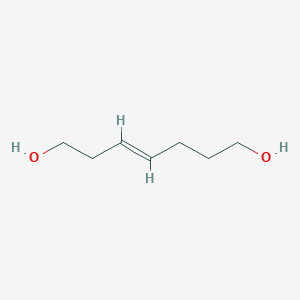
(E)-hept-3-ene-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-hept-3-ene-1,7-diol is an organic compound characterized by a seven-carbon chain with a double bond between the third and fourth carbon atoms and hydroxyl groups attached to the first and seventh carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-hept-3-ene-1,7-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne. This method includes the following steps:
Hydroboration: Hept-3-yne is treated with diborane (B2H6) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-hept-3-ene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: The double bond can be reduced to form heptane-1,7-diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydride (NaH).
Major Products
Oxidation: Hept-3-ene-1,7-dione or hept-3-enal.
Reduction: Heptane-1,7-diol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
(E)-hept-3-ene-1,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (E)-hept-3-ene-1,7-diol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cellular processes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond may also participate in reactions with reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-hept-3-ene-1,7-diol: The cis isomer of (E)-hept-3-ene-1,7-diol, with different spatial arrangement of the substituents around the double bond.
Heptane-1,7-diol: A saturated analog without the double bond.
Hept-3-yne-1,7-diol: An alkyne analog with a triple bond instead of a double bond.
Uniqueness
This compound is unique due to its specific geometric configuration (E) and the presence of both hydroxyl groups and a double bond. This combination of functional groups and geometry imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
84143-36-2 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(E)-hept-3-ene-1,7-diol |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1+ |
InChI Key |
DOOJAFNLRWSMQE-OWOJBTEDSA-N |
Isomeric SMILES |
C(C/C=C/CCO)CO |
Canonical SMILES |
C(CC=CCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)

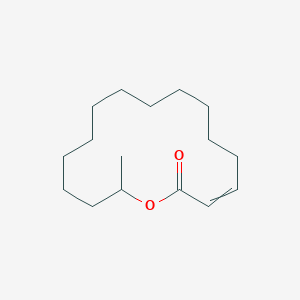
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)
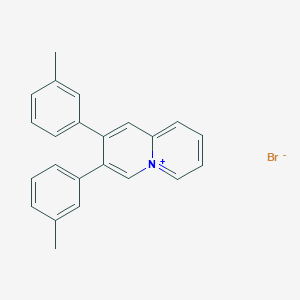
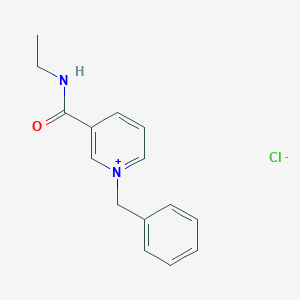
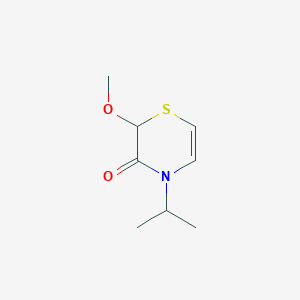
![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
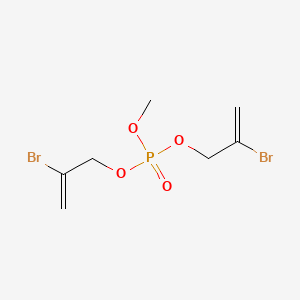
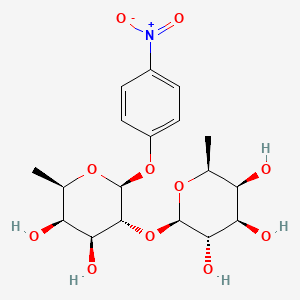
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
